molecular formula C18H16BrN3O B297135 4-bromo-2-(2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol

4-bromo-2-(2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol

Cat. No. B297135
M. Wt: 370.2 g/mol
InChI Key: FDOOQBJMSCWIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-(2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in a variety of research fields, including biochemistry, pharmacology, and materials science.

Mechanism of Action

The mechanism of action of 4-bromo-2-(2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol is not fully understood. However, it is believed that this compound may interact with certain cellular components, leading to changes in cellular function and behavior.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-2-(2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol can have a variety of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines. It has also been shown to inhibit the growth and proliferation of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-2-(2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol in lab experiments is its unique structure, which allows for a variety of potential applications. However, one limitation is that this compound can be difficult to synthesize and purify, which may limit its use in some research studies.

Future Directions

There are many potential future directions for research involving 4-bromo-2-(2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol. One area of interest is its potential as a fluorescent probe for use in bioimaging and cellular labeling studies. Another potential direction is the development of novel materials based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.

Synthesis Methods

The synthesis of 4-bromo-2-(2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol has been described in the literature. One common method involves the reaction of 2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline with 4-bromo-2-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then purified using standard techniques such as column chromatography.

Scientific Research Applications

4-bromo-2-(2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol has been studied for its potential applications in a variety of scientific research fields. One area of interest is its potential as a fluorescent probe for use in bioimaging and cellular labeling studies. This compound has also been investigated for its potential as a building block for the synthesis of novel materials with unique properties.

properties

Molecular Formula

C18H16BrN3O

Molecular Weight

370.2 g/mol

IUPAC Name

4-bromo-2-(2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol

InChI

InChI=1S/C18H16BrN3O/c1-10-3-5-15-13(7-10)16-8-11(2)21-22(16)18(20-15)14-9-12(19)4-6-17(14)23/h3-9,18,21,23H,1-2H3

InChI Key

FDOOQBJMSCWIRX-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=C(C=CC(=C4)Br)O)C

SMILES

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=C(C=CC(=C4)Br)O)C

Canonical SMILES

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=C(C=CC(=C4)Br)O)C

Origin of Product

United States

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